2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide
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Overview
Description
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a phthalazinone core, which is a bicyclic structure containing nitrogen atoms, and a pyridine moiety, which is a six-membered ring containing nitrogen. The combination of these two structures imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide typically involves multiple steps. One common method involves the reaction of 3-methylphthalic anhydride with hydrazine to form the phthalazinone core. This intermediate is then reacted with 2-(pyridin-2-yl)ethylamine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. One of the primary targets is PARP, an enzyme involved in DNA repair. By inhibiting PARP, the compound can induce cell death in cancer cells that rely on PARP for survival. This mechanism makes it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate: Similar structure but with a methyl ester group instead of the pyridine moiety.
2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-yl)methylbenzoic acid: Contains a fluorine atom and a benzoic acid group, differing from the pyridine moiety.
Uniqueness
The uniqueness of 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide lies in its combination of the phthalazinone core and the pyridine moiety. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H18N4O2 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-(3-methyl-4-oxophthalazin-1-yl)-N-(2-pyridin-2-ylethyl)acetamide |
InChI |
InChI=1S/C18H18N4O2/c1-22-18(24)15-8-3-2-7-14(15)16(21-22)12-17(23)20-11-9-13-6-4-5-10-19-13/h2-8,10H,9,11-12H2,1H3,(H,20,23) |
InChI Key |
JEECMEOXKYISCN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCCC3=CC=CC=N3 |
Origin of Product |
United States |
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